molecular formula C8H10FN B13108168 3-Fluoro-2-isopropylpyridine

3-Fluoro-2-isopropylpyridine

Cat. No.: B13108168
M. Wt: 139.17 g/mol
InChI Key: IFKWCKQTMWZSJW-UHFFFAOYSA-N
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Description

3-Fluoro-2-isopropylpyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using a fluorinating agent such as cesium fluoride or potassium fluoride . The reaction conditions often involve elevated temperatures and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane .

Industrial Production Methods

Industrial production of fluorinated pyridines, including 3-Fluoro-2-isopropylpyridine, often employs scalable and efficient synthetic routes. These methods may involve multi-step processes starting from readily available precursors such as 2-aminopyridine. The process includes chlorination, diazotization, and subsequent fluorination steps to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-isopropylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Substitution Reactions: The isopropyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Cesium fluoride, potassium fluoride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong nucleophile can yield a variety of substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

3-Fluoro-2-isopropylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isopropylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoro-4-methylpyridine
  • 3-Fluoro-2-pyridinecarbonitrile

Comparison

Compared to other fluorinated pyridines, 3-Fluoro-2-isopropylpyridine is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties.

Properties

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

3-fluoro-2-propan-2-ylpyridine

InChI

InChI=1S/C8H10FN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3

InChI Key

IFKWCKQTMWZSJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)F

Origin of Product

United States

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